molecular formula C22H21N5 B12205493 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine

Cat. No.: B12205493
M. Wt: 355.4 g/mol
InChI Key: VZEMJBAXHRECCK-UHFFFAOYSA-N
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Description

2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the Pyrazolo Ring: The initial step involves the formation of the pyrazolo ring through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the fused pyrrolo ring.

    Functional Group Addition: Subsequent steps involve the addition of the pyridin-2-ylmethyl group and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting enzyme activity, binding to receptors, or interfering with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Known for their broad-spectrum biological activities.

    Imidazole Derivatives: Used in various therapeutic applications.

    Pyrrolidine Derivatives: Known for their versatility in drug discovery.

Uniqueness

2,5-dimethyl-3-phenyl-8-(pyridin-2-ylmethyl)-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents with specific mechanisms of action.

Properties

Molecular Formula

C22H21N5

Molecular Weight

355.4 g/mol

IUPAC Name

7,11-dimethyl-10-phenyl-3-(pyridin-2-ylmethyl)-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraene

InChI

InChI=1S/C22H21N5/c1-15-19-11-13-26(14-18-10-6-7-12-23-18)22(19)27-21(24-15)20(16(2)25-27)17-8-4-3-5-9-17/h3-10,12H,11,13-14H2,1-2H3

InChI Key

VZEMJBAXHRECCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C3=C1CCN3CC4=CC=CC=N4)C)C5=CC=CC=C5

Origin of Product

United States

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